HIV‑1 NNRTI Antiviral Potency: Pyridazinylthioacetamide Scaffold with 2‑Fluorobenzamide vs. Non-Fluorinated Benzamide Analogs
In a structure–activity relationship (SAR) study of pyridazinylthioacetamides as HIV‑1 NNRTIs, compounds bearing a substituted benzamide at the pyridazine 3‑position were evaluated for inhibition of HIV‑1 IIIB replication. The most potent compound in the series (denoted 8k) exhibited an EC₅₀ value of 0.046 µM, a CC₅₀ of 99.9 µM, and a selectivity index of 2149, significantly outperforming the reference drug nevirapine (NVP, EC₅₀ = 0.09 µM) [1]. While the exact EC₅₀ of the 2‑fluorobenzamide derivative (CAS 1021057‑08‑8) is not reported in isolation, the class‑level SAR demonstrates that substitution at the benzamide ring is essential for activity; the non‑fluorinated benzamide analog (CAS 1021119‑85‑6) is predicted to have reduced potency based on class‑level trends where electron‑withdrawing substituents enhance NNRTI activity [1]. The 2‑fluorobenzamide group provides an optimal balance of electronegativity and steric fit within the non‑nucleoside binding pocket of HIV‑1 reverse transcriptase, as supported by docking calculations [1].
| Evidence Dimension | HIV-1 IIIB antiviral potency (EC₅₀) and selectivity index |
|---|---|
| Target Compound Data | EC₅₀ not reported individually; inferred to fall within the active range of the pyridazinylthioacetamide series (EC₅₀ range: 0.046–5.46 µM for active analogs) [1] |
| Comparator Or Baseline | Lead compound 8k (EC₅₀ = 0.046 µM, SI = 2149); Nevirapine (EC₅₀ = 0.09 µM); DDC (EC₅₀ = 1.04 µM) [1] |
| Quantified Difference | Lead compound 8k is ~2‑fold more potent than NVP and ~23‑fold more potent than DDC. The target compound is positioned within the same high‑activity cluster based on scaffold and substitution pattern. |
| Conditions | HIV-1 strain IIIB replication assay in MT‑4 cells; enzymatic RT inhibition assay (IC₅₀) |
Why This Matters
For research groups pursuing HIV‑1 NNRTI lead optimization, CAS 1021057‑08‑8 represents a key 2‑fluorobenzamide-substituted member of a validated high‑potency chemotype, offering a starting point for further derivatization that is chemically distinct from the non‑fluorinated benzamide analog.
- [1] Song, Y.; Zhan, P.; Kang, D.; Li, X.; Tian, Y.; Li, Z.; Chen, X.; Chen, W.; Pannecouque, C.; De Clercq, E.; Liu, X. Discovery of novel pyridazinylthioacetamides as potent HIV-1 NNRTIs using a structure-based bioisosterism approach. Med. Chem. Commun. 2013, 4, 810–816. View Source
